molecular formula C8H6N4 B1228546 5-Azidoindole CAS No. 81524-74-5

5-Azidoindole

Cat. No. B1228546
CAS RN: 81524-74-5
M. Wt: 158.16 g/mol
InChI Key: AOGMRHJPLFEWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Photoaffinity Labeling in Plant Biology

5-Azidoindole has been used as a photoaffinity labeling agent in plant biology. For instance, it has been utilized to identify indole-3-acetic acid-binding proteins in maize. The use of 5-azidoindole-3-acetic acid, an analog of the endogenous plant hormone indole-3-acetic acid (an auxin), helped to identify two specific peptides in maize that bind to this hormone, potentially involved in cell elongation processes (Jones & Venis, 1989).

Drug Design and Prodrugs

In drug design, 5-azidoindole derivatives have been explored for creating effective prodrugs. For example, novel approaches have been investigated for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a treatment for HIV infection. These prodrugs aim to enhance the drug's activity, brain uptake, and pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

DNA Methylation and Cancer Therapy

5-Azidoindole derivatives, like 5-aza-2'-deoxycytidine, are used to study DNA methylation, a key process in gene expression and cancer development. These compounds are used as DNA methylation inhibitors to induce gene expression and cellular differentiation, providing insights into potential cancer therapies (Jüttermann, Li, & Jaenisch, 1994).

Inhibitors of DNA Methylation

Studies on 5-azacytidine and 5-aza-2′-deoxycytidine, related to 5-azidoindole, highlight their role as inhibitors of DNA methylation. They are used in research to understand the correlation between loss of methylation in specific gene regions and activation of associated genes. This research has implications for cancer therapy, particularly in cancers where epigenetic silencing of critical genes occurs (Christman, 2002).

Chemotherapeutic Potential

In the context of chemotherapy, 5-azidoindole derivatives like 5-aza-2'-deoxycytidine (Decitabine) are evaluated for their potential in cancer therapy. They show promise in treating myelodysplastic syndrome and acute myeloid leukemia, and their pharmacokinetics and pharmacodynamic properties are key to their effectiveness in cancer treatment (Karahoca & Momparler, 2013).

Safety And Hazards

5-Azidoindole is considered hazardous by the 2012 OSHA Hazard Communication Standard7. It causes skin irritation, serious eye irritation, and may cause respiratory irritation7.


properties

IUPAC Name

5-azido-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMRHJPLFEWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231178
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidoindole

CAS RN

81524-74-5
Record name 5-Azidoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azidoindole
Reactant of Route 2
Reactant of Route 2
5-Azidoindole
Reactant of Route 3
5-Azidoindole
Reactant of Route 4
Reactant of Route 4
5-Azidoindole
Reactant of Route 5
5-Azidoindole
Reactant of Route 6
5-Azidoindole

Citations

For This Compound
95
Citations
AM Jones - Plant physiology, 1990 - academic.oup.com
A study was undertaken using the photoaffinity labeling agent, tritiated 5-azidoindole-3-acetic acid ([ 3 H],5-N 3 IAA), to identify cells in the etiolated maize (Zea mays L.) shoot which …
Number of citations: 53 academic.oup.com
AM Jones, LL Melhado, THD Ho, CJ Pearce… - Plant …, 1984 - academic.oup.com
Tritiated 5-azidoindole-3-acetic acid (5-N 3 -[7- 3 H]IAA), a photoaffinity labeling agent, was used to photolabel proteins of a crude microsomal preparation from maize (Zea mays L., …
Number of citations: 32 academic.oup.com
ML Napier, JK Hardman - Archives of biochemistry and biophysics, 1984 - Elsevier
… 5-azidoindole; 3-PGAL, glyceraldehyde&phosphate; SDS, sodium dodeeyl sulfate, Ser, … Current work using 5-azidoindole-3glycerol phosphate alone and in conjunction with AzIN will …
Number of citations: 2 www.sciencedirect.com
LL Melhado, NJ Leonard - The Journal of Organic Chemistry, 1983 - ACS Publications
… For 5-azidoindole (5b), we used commercially available 5-aminoindole (4b), as have others.3,5 For 6-azidoindole (5c), we chose the same route as Saito and Rilling,3 starting with 6-…
Number of citations: 38 pubs.acs.org
PW Brock Jr, R Myers, DC Baker… - Archives of Biochemistry …, 1983 - Elsevier
… The use of 5-azidoindole as a photoaffinity label has made the … treated at concentrations of 5-azidoindole less than or equal to 2 … in excess of 2 mM 5-azidoindole, and this inactivation is …
Number of citations: 7 www.sciencedirect.com
AM Jones, MA Venis - … of the National Academy of Sciences, 1989 - National Acad Sciences
… We report here the results of using 5-azidoindole-3-acetic acid (5-N3IAA), aphotoaffinity analog of the endogenous auxin indole-3-acetic acid (IAA), for direct labeling of IAA-binding …
Number of citations: 103 www.pnas.org
A Friedricha, S Bräseb, SE O'Connor - Tetrahedron Lett, 2009 - academia.edu
… The use of azidoindoles for photocrosslinking is precedented; for example, 6azidotryptophan has been used to label the tryptophan α2β2 synthase complex2 and 5azidoindole-3 acetic …
Number of citations: 0 www.academia.edu
K Pluta, KV Andersen, F Jensen… - Journal of the Chemical …, 1988 - pubs.rsc.org
… However the surprising result of the formation of the 5-azidoindole products (3) reported may in fact be due to a nucleophilic reaction taking place on a ring opened o-quinoid species …
Number of citations: 8 pubs.rsc.org
C Fischer‐Iglesias, B Sundberg, G Neuhaus… - The Plant …, 2001 - Wiley Online Library
… In the present study, the distribution of the photoaffinity labeling agent tritiated 5-azidoindole-3-acetic acid ([ 3 H],5-N 3 IAA), an analog of indole-3-acetic acid (IAA), was visualized in …
Number of citations: 96 onlinelibrary.wiley.com
AM Jones-Roche - 1984 - search.proquest.com
… Auxin-binding sites, pretreated with 5-azidoindole-3-acetic acid and ultraviolet light, become specifically labeled. Tritiated 5-azidoindole-3-acetic acid was used to label auxin-binding …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.